molecular formula C6H13ClN2O2 B1523563 3-(2-Aminoethyl)-1,3-oxazinan-2-one hydrochloride CAS No. 1255717-76-0

3-(2-Aminoethyl)-1,3-oxazinan-2-one hydrochloride

Cat. No. B1523563
M. Wt: 180.63 g/mol
InChI Key: HTYWXTQWTBFBLB-UHFFFAOYSA-N
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Description

The compound “3-(2-Aminoethyl)-1,3-oxazinan-2-one hydrochloride” is a variant of tryptamine . Tryptamine is a biogenic amine, also known as 3-(2-Aminoethyl)indole . It is formed from the decarboxylation of tryptophan by L-aromatic amino acid decarboxylase .


Molecular Structure Analysis

The molecular structure of tryptamine, a related compound, includes an indole ring along with chains of ethyl . The exact molecular structure of “3-(2-Aminoethyl)-1,3-oxazinan-2-one hydrochloride” is not specified in the searched resources.


Chemical Reactions Analysis

Tryptamine, a related compound, undergoes reactions associated with typical amines, such as condensations with aldehydes . It also complexes with metal ions in solution . Specific chemical reactions involving “3-(2-Aminoethyl)-1,3-oxazinan-2-one hydrochloride” are not detailed in the searched resources.


Physical And Chemical Properties Analysis

Tryptamine, a related compound, has a boiling point of 137 °C/0.15 mmHg (lit.) and a melting point of 113-116 °C (lit.) . It is soluble in water at 1 g/L at 20 °C . The specific physical and chemical properties of “3-(2-Aminoethyl)-1,3-oxazinan-2-one hydrochloride” are not detailed in the searched resources.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

3-(2-Aminoethyl)-1,3-oxazinan-2-one hydrochloride and related compounds like 1,3-oxazinan-2-ones are significant in the synthesis of pharmaceutical compounds. For instance, chiral 1,3-oxazinan-2-ones are synthesized from carbohydrate derivatives and are useful intermediates in creating amino alcohols and other pharmaceutical products (Ella-Menye et al., 2005). Additionally, functionalized 1,2-oxazinanes, closely related to 1,3-oxazinan-2-ones, have potential applications in synthetic and medicinal chemistry due to their versatile synthesis and structural properties (Huang et al., 2019).

Utility in Producing Amino Acid Derivatives

1,3-Oxazinan-6-ones, a variant of the 3-(2-Aminoethyl)-1,3-oxazinan-2-one, have been used to produce various amino acid derivatives. These compounds are versatile synthons for creating α-hydroxy- and α-methyl-β-amino acids (Sleebs & Hughes, 2007). Additionally, their utility extends to the synthesis of cyclic β2,3-amino acids, demonstrating their versatility in producing a diverse array of β-amino acid derivatives (Sleebs et al., 2013).

Methodological Innovations

Innovative methods have been developed for synthesizing N-substituted 1,3-oxazinan-2-ones, indicating advancements in the synthesis of these compounds. A notable method involves a three-component, one-pot reaction that can use amino components like L-alanine to produce chiral products efficiently (Trifunović et al., 2010). Such advancements are critical in the streamlined synthesis of these compounds for various applications.

Corrosion Inhibition

Interestingly, compounds like 2-Methyl-4H-benzo[d][1,3]oxazin-4-one, which share structural similarities with 3-(2-Aminoethyl)-1,3-oxazinan-2-one, have been evaluated for their properties as corrosion inhibitors, highlighting the diverse applications of this class of compounds (Kadhim et al., 2017).

Environmental Impact Assessment

An environmental assessment comparing alternative syntheses of 3-benzyl-1,3-oxazinan-2-one, a related compound, highlights the importance of green chemistry and environmental considerations in the synthesis of these compounds (Toniolo et al., 2014).

Safety And Hazards

Tryptamine, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(2-aminoethyl)-1,3-oxazinan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c7-2-4-8-3-1-5-10-6(8)9;/h1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYWXTQWTBFBLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)OC1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminoethyl)-1,3-oxazinan-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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